molecular formula C15H18N4O B7516844 N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide

Cat. No. B7516844
M. Wt: 270.33 g/mol
InChI Key: AYOMIUQYIVFHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide (abbreviated as CPP) is a chemical compound that has gained significant attention in the scientific community due to its potential use as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is widely expressed in various tissues and is implicated in the pathophysiology of several diseases, including chronic pain, inflammation, and cancer. CPP has been shown to selectively block the TRPV1 channel without affecting other related channels, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide selectively binds to the TRPV1 channel and blocks its activation by various stimuli, including heat, capsaicin, and protons. This results in the inhibition of calcium influx and subsequent downstream signaling pathways, leading to the blockade of pain and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of pain and inflammation, inhibition of cancer cell growth and proliferation, and the modulation of calcium signaling pathways. Additionally, N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been shown to have a good safety profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide in lab experiments is its selectivity for the TRPV1 channel, which allows for specific targeting of this channel without affecting other related channels. Additionally, N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has a good safety profile and does not cause significant adverse effects, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide is its relatively low potency compared to other TRPV1 antagonists, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the research and development of N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide, including the optimization of its synthesis method to improve its potency and selectivity, the development of novel formulations for targeted delivery, and the evaluation of its efficacy in clinical trials for various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide and its potential interactions with other signaling pathways.

Synthesis Methods

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with cyclohexyl isocyanide and 1H-pyrazole-1-carboxamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields of research, including pain management, inflammation, and cancer. In preclinical studies, N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been shown to effectively block TRPV1-mediated pain and inflammation without causing adverse effects. Additionally, N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(18-12-6-2-1-3-7-12)13-8-4-9-16-14(13)19-11-5-10-17-19/h4-5,8-12H,1-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOMIUQYIVFHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide

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